molecular formula C14H19BO2S B13473809 2-(2,3-Dihydro-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,3-Dihydro-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13473809
M. Wt: 262.2 g/mol
InChI Key: UIMYZDKEXVDSSR-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzothiophene ring fused with a dioxaborolane moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dihydro-1-benzothiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiophene ring to a fully saturated thiophene ring.

    Substitution: The boronic ester moiety can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are used in cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiophene derivatives.

    Substitution: Biaryl compounds formed via Suzuki-Miyaura cross-coupling.

Scientific Research Applications

2-(2,3-Dihydro-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: Employed in the development of bioactive compounds and molecular probes.

    Medicine: Utilized in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.

    Industry: Applied in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a transient complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1-benzothiophen-5-yl)acetic acid
  • 2-(4-Benzyl-1-piperidinyl)-1-(2,3-dihydro-1-benzothiophen-5-yl)-1-propanol
  • 1-(2,3-Dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)propan-1-ol

Uniqueness

Compared to similar compounds, 2-(2,3-Dihydro-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which makes it highly valuable in cross-coupling reactions. This compound’s stability and reactivity under various conditions make it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C14H19BO2S

Molecular Weight

262.2 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H19BO2S/c1-13(2)14(3,4)17-15(16-13)11-5-6-12-10(9-11)7-8-18-12/h5-6,9H,7-8H2,1-4H3

InChI Key

UIMYZDKEXVDSSR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SCC3

Origin of Product

United States

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